molecular formula C14H14N4O2S B4364402 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No.: B4364402
M. Wt: 302.35 g/mol
InChI Key: YMKMDRWSHKQTBQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the isoxazole ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Coupling of the thiophene ring: This might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction could be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-furyl)-3-isoxazolecarboxamide
  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-pyridyl)-3-isoxazolecarboxamide

Uniqueness

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide might be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-3-18-9(2)11(8-15-18)16-14(19)10-7-12(20-17-10)13-5-4-6-21-13/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKMDRWSHKQTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide
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N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 6
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-3-isoxazolecarboxamide

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